molecular formula C7H3F3O B144080 2,3,5-Trifluorobenzaldehyde CAS No. 126202-23-1

2,3,5-Trifluorobenzaldehyde

Cat. No.: B144080
CAS No.: 126202-23-1
M. Wt: 160.09 g/mol
InChI Key: RQUNVQGCKIBORD-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzaldehyde is an organic compound with the molecular formula C7H3F3O. It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Scientific Research Applications

2,3,5-Trifluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting fluorine-containing functional groups.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action for 2,3,5-Trifluorobenzaldehyde is not explicitly mentioned in the search results .

Safety and Hazards

2,3,5-Trifluorobenzaldehyde is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas or outdoors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trifluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with aluminum trichloride and hydrogen trifluoride. This reaction typically requires controlled conditions to ensure the selective fluorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzaldehyde
  • 3,4,5-Trifluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 3,5-Difluorobenzaldehyde

Comparison: 2,3,5-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which affects its chemical reactivity and physical properties. Compared to 2,4,5-Trifluorobenzaldehyde, it has different electronic effects and steric hindrance, leading to variations in reaction outcomes. The presence of three fluorine atoms in specific positions also distinguishes it from 3,5-Difluorobenzaldehyde, which has only two fluorine atoms .

Properties

IUPAC Name

2,3,5-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUNVQGCKIBORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380306
Record name 2,3,5-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126202-23-1
Record name 2,3,5-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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